molecular formula C16H11ClO3 B2466326 3-(3-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one CAS No. 23800-94-4

3-(3-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one

Cat. No. B2466326
CAS RN: 23800-94-4
M. Wt: 286.71
InChI Key: JQPWYZMMVLNRCH-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are aromatic compounds often found in plants and have been studied for their potential medicinal properties . The presence of a chlorophenyl group and a hydroxy group could potentially alter the properties and biological activity of the base coumarin structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the hydroxy group could potentially be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a chlorophenyl group could increase the compound’s lipophilicity, while the hydroxy group could form hydrogen bonds, influencing its solubility .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques and Molecular Configuration : The compound's synthesis and molecular structure have been studied extensively. For instance, Wu, Guo, Zhang, and Xia (2015) synthesized a similar compound and characterized it using NMR and HRMS spectroscopy, confirming its structure through X-ray crystallography, which revealed significant features like intermolecular hydrogen bonds (Wu, Guo, Zhang, & Xia, 2015).

  • Crystal Structure and Spectroscopic Analysis : Detailed crystal structure and spectroscopic analyses have been performed on related compounds. For instance, Saral, Özdamar, and Uçar (2017) conducted X-ray diffraction and spectroscopic studies on benzimidazole derivatives, revealing insights into the molecular geometry and electronic structure (Saral, Özdamar, & Uçar, 2017).

  • Molecular Geometry and Electronic Properties : Adole, Koli, Shinde, and Shinde (2020) explored the electronic properties and chemical reactivity of a similar compound using density functional theory, providing insights into its molecular structure and electronic parameters (Adole, Koli, Shinde, & Shinde, 2020).

Potential Applications in Chemistry and Pharmacology

  • Pharmacological Properties : Shelke et al. (2005) synthesized derivatives of 7-hydroxy-4-methylchromene-2-one, demonstrating their potential as atypical antipsychotics. These compounds were evaluated for their ability to inhibit certain behaviors in animal models, indicating possible applications in psychopharmacology (Shelke et al., 2005).

  • Chemical Reactivity and Stability : Studies like those by Hartung et al. (2009) on similar compounds provide insights into their chemical reactivity and stability, essential for developing new chemical entities in pharmaceuticals and other industries (Hartung et al., 2009).

  • Metabolic Pathway Studies : Research by Tanaka, Swanson, and Frear (1972) on the metabolism of similar compounds in plants highlights the potential for studying metabolic pathways and interactions in biological systems (Tanaka, Swanson, & Frear, 1972).

Future Directions

The future research directions for this compound could involve studying its biological activity, potential medicinal properties, and its synthesis optimization. Further studies could also explore its mechanism of action and interactions with biological targets .

properties

IUPAC Name

3-(3-chlorophenyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-13-6-5-12(18)8-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPWYZMMVLNRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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